molecular formula C17H13NO2 B13989238 3-Cyano-4,4-diphenyl-3-butenoic acid CAS No. 13678-48-3

3-Cyano-4,4-diphenyl-3-butenoic acid

Cat. No.: B13989238
CAS No.: 13678-48-3
M. Wt: 263.29 g/mol
InChI Key: JKSPHSCBVXOCEF-UHFFFAOYSA-N
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Description

3-Butenoic acid,3-cyano-4,4-diphenyl- is an organic compound with the molecular formula C17H13NO2. It is a derivative of butenoic acid, characterized by the presence of a cyano group and two phenyl groups attached to the butenoic acid backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butenoic acid,3-cyano-4,4-diphenyl- typically involves the reaction of 3-butenoic acid with appropriate reagents to introduce the cyano and diphenyl groups. One common method involves the use of a Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an organoboron compound and a halide . The reaction conditions generally include a palladium catalyst, a base, and an appropriate solvent under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. The choice of reagents and catalysts is crucial to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Butenoic acid,3-cyano-4,4-diphenyl- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

3-Butenoic acid,3-cyano-4,4-diphenyl- has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and in the study of reaction mechanisms.

    Biology: The compound can be used in the synthesis of biologically active molecules and as a probe in biochemical studies.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Butenoic acid,3-cyano-4,4-diphenyl- depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. The cyano group can act as an electron-withdrawing group, influencing the reactivity of the compound. The phenyl groups can participate in π-π interactions and other non-covalent interactions, affecting the compound’s behavior in different environments.

Comparison with Similar Compounds

Similar Compounds

    Crotonic acid (trans-2-butenoic acid): Similar in structure but lacks the cyano and diphenyl groups.

    Isocrotonic acid (cis-2-butenoic acid): Another isomer of butenoic acid with different spatial arrangement.

    Methacrylic acid: Contains a similar backbone but with a methyl group instead of the cyano and diphenyl groups.

Uniqueness

3-Butenoic acid,3-cyano-4,4-diphenyl- is unique due to the presence of both a cyano group and two phenyl groups, which confer distinct chemical properties and reactivity. These structural features make it a valuable compound in various chemical and industrial applications.

Properties

CAS No.

13678-48-3

Molecular Formula

C17H13NO2

Molecular Weight

263.29 g/mol

IUPAC Name

3-cyano-4,4-diphenylbut-3-enoic acid

InChI

InChI=1S/C17H13NO2/c18-12-15(11-16(19)20)17(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11H2,(H,19,20)

InChI Key

JKSPHSCBVXOCEF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=C(CC(=O)O)C#N)C2=CC=CC=C2

Origin of Product

United States

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